molecular formula C20H36NOPS B13653706 (R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13653706
M. Wt: 369.5 g/mol
InChI Key: WZXRTVOJKUYNIN-GZAIGYLVSA-N
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Description

®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral sulfinamide and the phosphine ligand.

    Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a glovebox or Schlenk line techniques to prevent oxidation.

    Catalysts and Reagents: Common reagents include tert-butyl lithium, di-tert-butylphosphine, and various solvents such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automation: Automated systems to control reaction conditions precisely.

    Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include dichloromethane (DCM), THF, and ethanol.

Major Products

The major products formed from these reactions include:

    Sulfoxides: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Synthesis: Facilitates the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential use in studying enzyme inhibition mechanisms.

Medicine

    Drug Development: May be used in the development of chiral drugs.

Industry

    Pharmaceuticals: Used in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes or receptors in catalytic processes.

    Pathways Involved: It participates in pathways involving nucleophilic attack and coordination to metal centers in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-((S)-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound.

    Other Chiral Phosphine Ligands: Such as BINAP and DIPAMP.

Uniqueness

    Chirality: The specific chiral configuration of ®-N-(®-1-(2-(Di-tert-butylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide makes it unique in asymmetric synthesis.

    Reactivity: Its reactivity and selectivity in catalytic processes distinguish it from other similar compounds.

Properties

Molecular Formula

C20H36NOPS

Molecular Weight

369.5 g/mol

IUPAC Name

N-[(1R)-1-(2-ditert-butylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C20H36NOPS/c1-15(21-24(22)20(8,9)10)16-13-11-12-14-17(16)23(18(2,3)4)19(5,6)7/h11-15,21H,1-10H3/t15-,24?/m1/s1

InChI Key

WZXRTVOJKUYNIN-GZAIGYLVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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